(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
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Overview
Description
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- is an organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is notable for its chiral center, which imparts specific stereochemical properties that are valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is mild and straightforward, yielding the target product with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, amino alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- has several scientific research applications:
Biology: The compound’s chiral properties make it valuable in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and stereochemistry.
Spirooxazolidines: These compounds have a spirocyclic structure, which imparts different chemical and biological properties.
Oxazolidines: General class of compounds with varying substituents and stereochemistry.
Uniqueness
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- is unique due to its specific chiral center and the presence of the fluorenylmethyl ester group. This combination of features imparts distinct stereochemical and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications .
Biological Activity
The compound (9H-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic molecule notable for its unique structural features, including a fluorenyl group and an oxazolidine moiety. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and interactions with biological systems.
- Molecular Formula : C21H23NO4
- Molecular Weight : Approximately 353.41 g/mol
- Structure : The compound includes a hydroxymethyl group, which is essential for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, particularly in antimicrobial and antitumor domains. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | >256 |
Escherichia coli | >256 |
Candida albicans | >256 |
Despite the high MIC values indicating limited efficacy against some strains, structural analogs have shown potential in targeting Gram-positive bacteria effectively .
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Compounds with similar oxazolidine structures have demonstrated growth inhibition against various tumor cell lines. For instance, research utilizing the MTT assay has shown that certain derivatives can inhibit cell proliferation significantly .
The exact mechanisms through which This compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways, influencing cellular functions and responses.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several oxazolidine derivatives and evaluated their antimicrobial properties against multidrug-resistant strains. Although the tested compounds showed varying degrees of activity, specific derivatives exhibited promising results against Gram-positive bacteria .
- Structural Similarity Analysis : Comparative studies involving structurally similar compounds have highlighted the unique biological properties conferred by the fluorenyl substitution in This compound . This substitution may enhance interaction with biological targets compared to other oxazolidines.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3 |
InChI Key |
CIAGXVSCTOUOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
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